N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

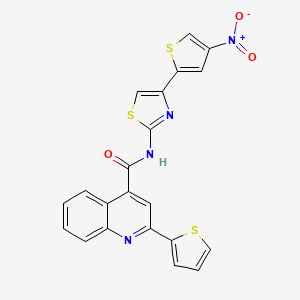

The compound N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide features a quinoline core substituted at the 4-position with a carboxamide group linked to a thiazole ring. The thiazole is further functionalized with a 4-nitrothiophen-2-yl moiety, while the quinoline’s 2-position bears a thiophen-2-yl group. Synthetic routes for analogous quinoline-thiazole hybrids involve coupling quinoline-4-carboxylic acid derivatives with thiazole amines under HATU/DIPEA activation, as exemplified in related protocols .

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3S3/c26-20(24-21-23-17(11-31-21)19-8-12(10-30-19)25(27)28)14-9-16(18-6-3-7-29-18)22-15-5-2-1-4-13(14)15/h1-11H,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVPIIHLMMWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a thiazole ring and nitrothiophenes. Its molecular formula is , with a molecular weight of 405.5 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. It has been shown to inhibit the activity of critical enzymes such as PDK1, which plays a role in cancer cell survival and proliferation .

- Molecular docking studies indicate that the compound binds effectively to target proteins, suggesting a mechanism involving competitive inhibition .

-

In Vitro Studies :

- In vitro assays demonstrated that the compound significantly suppresses the proliferation of colon, pancreatic, and breast cancer cells in a concentration-dependent manner .

- The MTT assay results indicated a reduction in cell viability, while acridine orange/PI staining confirmed the induction of apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colon Cancer (HCT116) | 5.0 | Apoptosis induction |

| Breast Cancer (MCF7) | 7.5 | Cell cycle arrest |

| Pancreatic Cancer | 6.0 | Inhibition of PDK1 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

-

Bacterial Inhibition :

- Preliminary studies suggest that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

- The mechanism involves disruption of bacterial cell membranes and interference with protein synthesis.

-

Fungal Activity :

- Limited data indicate potential antifungal properties, warranting further investigation into its efficacy against pathogenic fungi.

Case Studies

- Study on Anticancer Efficacy :

-

Antimicrobial Evaluation :

- Another study focused on synthesizing related compounds and evaluating their antimicrobial activities, indicating that modifications to the quinoline structure could enhance efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Pharmacological and Chemical Implications

- Nitro Group Positioning : The 4-nitrothiophen-2-yl group in the target compound vs. 5-nitrothiophene in Compound 14 may influence electron-withdrawing effects and interaction with bacterial enzymes.

- Thiophene vs. Phenyl Substitutions : Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination compared to phenyl groups .

- Heterocycle Choice : Thiazoles (aromatic) vs. thiadiazoles (more rigid) or dihydrothiazoles (saturated) affect planarity, solubility, and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.